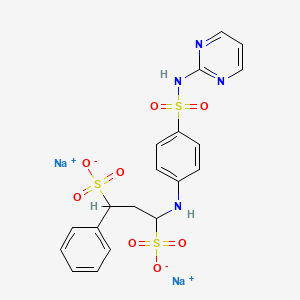

Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group, a sulfamoyl group, and a pyrimidinyl group, making it a versatile molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Nucleophilic Substitution: This involves the reaction of a phenyl group with a sulfonate ester in the presence of a base.

Amidation: The formation of the sulfamoyl group is carried out by reacting an amine with a sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The sulfamoyl group plays a crucial role in this interaction, facilitating the binding to the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

- Sodium 1-phenyl-3-(4-sulfamoylphenyl)amino)propane-1,3-disulfonate

- Sodium 1-phenyl-3-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate

Uniqueness

Sodium 1-phenyl-3-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)propane-1,3-disulfonate is unique due to the presence of the pyrimidinyl group, which enhances its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds.

Biological Activity

Disodium 1-phenyl-3-((4-((2-pyrimidinylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H18N4Na2O8S3

- Molecular Weight : Approximately 572.54 g/mol

- CAS Number : 97171-75-0

The presence of sulfonate and amine functional groups enhances its solubility and reactivity, making it suitable for various biological applications .

This compound interacts with specific molecular targets, primarily enzymes and proteins. The sulfamoyl group plays a crucial role in binding to active sites, altering enzyme activity, which may lead to therapeutic effects.

Interaction Studies

Studies have employed various techniques to elucidate the compound's binding affinity and specificity towards biological targets:

- Surface Plasmon Resonance (SPR) : Used to measure the binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Employed for thermodynamic profiling of interactions.

These studies are essential for understanding the compound's mechanism of action and optimizing it for therapeutic use.

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

Antimicrobial Activity : The compound shows potential antimicrobial properties comparable to traditional sulfonamide antibiotics. Its structural features enhance its efficacy against a range of pathogens.

Antitumor Activity : Early research suggests that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. This is particularly relevant in cancer models where pyrimidine derivatives have shown promise .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Noprylsulfamide | Contains sulfonamide moiety | Antimicrobial activity |

| Sulfamethoxazole | Sulfonamide antibiotic | Broad-spectrum antibacterial |

| Pyrimidine derivatives | Pyrimidine ring structure | Diverse biological activities |

This compound stands out due to its specific combination of functional groups that enhance solubility and potential efficacy against targeted disease pathways .

Synthesis Methods

The synthesis involves several steps that require careful optimization:

- Preparation of Intermediate Compounds : This often includes nucleophilic substitution reactions.

- Formation of Sulfamoyl Group : Achieved by reacting an amine with a sulfonyl chloride.

- Final Product Formation : Involves purification processes to ensure high yield and purity.

In industrial settings, continuous flow reactors are utilized for scalability and consistency in production .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays. For example:

- Antimicrobial Efficacy : In vitro tests demonstrated significant inhibition of bacterial growth at concentrations comparable to established antibiotics.

- Cell Viability Assays : Cancer cell lines treated with the compound showed reduced viability, indicating its potential as an antitumor agent.

These findings underscore the need for further research into the pharmacodynamics and pharmacokinetics of this compound to fully elucidate its therapeutic potential .

Properties

CAS No. |

97171-75-0 |

|---|---|

Molecular Formula |

C19H18N4Na2O8S3 |

Molecular Weight |

572.5 g/mol |

IUPAC Name |

disodium;1-phenyl-3-[4-(pyrimidin-2-ylsulfamoyl)anilino]propane-1,3-disulfonate |

InChI |

InChI=1S/C19H20N4O8S3.2Na/c24-32(25,23-19-20-11-4-12-21-19)16-9-7-15(8-10-16)22-18(34(29,30)31)13-17(33(26,27)28)14-5-2-1-3-6-14;;/h1-12,17-18,22H,13H2,(H,20,21,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |

InChI Key |

CVEFAXSOHINGPV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.